5-Amino-2,3-dicyano-1,4-naphthoquinone

Description

Overview of Naphthoquinone Derivatives in Chemical and Biological Sciences

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914). Their structure is characterized by a naphthalene ring system with two ketone groups, most commonly at the 1,4 positions (1,4-naphthoquinone). These compounds are widespread in nature, found as secondary metabolites in various plants, fungi, and bacteria, where they can serve as defense mechanisms. nih.gov In the realm of medicinal chemistry, 1,4-naphthoquinones are considered privileged structures due to their wide array of biological activities. cymitquimica.com

Historically, natural naphthoquinones like juglone, lawsone, and lapachol (B1674495) have been used in traditional medicine. nih.gov Modern research has expanded on this foundation, exploring their potential as antimicrobial, antifungal, antimalarial, and notably, anticancer agents. cymitquimica.comnih.gov The biological activity of naphthoquinones is often attributed to their redox properties and their ability to act as electrophiles. nih.gov This allows them to participate in cellular processes such as electron transport chains and to generate reactive oxygen species (ROS), which can induce cytotoxicity in cancer cells. elsevierpure.com Consequently, the synthesis of novel naphthoquinone derivatives is a major focus in the development of new therapeutic agents. chemicalbook.com

Significance of Amino and Cyano Functionalization in Naphthoquinone Systems

The introduction of amino (-NH₂) and cyano (-CN) groups into the naphthoquinone scaffold significantly modifies its chemical and biological properties. The amino group, being an electron-donating group, can modulate the redox potential of the quinone system, which in turn influences its biological activity and interactions with biomolecules. nih.gov The position of the amino group on the naphthoquinone ring is crucial, as it can affect the compound's selectivity and potency. Research has shown that the introduction of a primary amino group can enhance the antimalarial activity of some naphthoquinones. nih.gov Furthermore, amino-substituted naphthoquinones are being investigated for their anticancer properties, with some derivatives showing the ability to induce cell death in cancer cell lines through mechanisms like autophagy. nih.govwikipedia.org

The cyano group, on the other hand, is a strong electron-withdrawing group. Its incorporation into organic molecules can influence their electronic structure, reactivity, and potential as functional materials. In the context of quinone chemistry, related dicyano-substituted compounds like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are well-known as powerful oxidizing agents used in various chemical transformations, including dehydrogenation and aromatization reactions. acs.org While the specific impact of dicyano-functionalization on the biological activity of 5-aminonaphthoquinones is an area of ongoing investigation, the presence of these groups is expected to significantly alter the molecule's electrochemical properties and its interactions with biological targets.

Current Research Landscape and Key Areas of Investigation for 5-Amino-2,3-dicyano-1,4-naphthoquinone

Currently, dedicated academic research focusing exclusively on this compound is somewhat limited. The compound is often included in larger libraries of synthesized naphthoquinone derivatives for broader biological screening. nih.gov However, based on the known activities of related compounds, several key areas of investigation can be identified.

One primary area of interest is its potential as an anticancer agent. Given that both amino-naphthoquinones and other functionalized quinones have demonstrated cytotoxic effects against various cancer cell lines, this compound is a candidate for similar evaluation. elsevierpure.comnih.gov Research in this domain would involve assessing its inhibitory activity against specific cellular targets, such as the proteasome or various kinases, which are common mechanisms of action for naphthoquinone-based compounds. nih.govnih.gov

Another significant research avenue is in materials science. Its structural similarity to known organic dyes suggests potential applications in this field. chemicalbook.com The combination of the chromophoric naphthoquinone core with electron-donating (amino) and electron-withdrawing (cyano) groups could lead to interesting photophysical and electrochemical properties, making it a candidate for use in electronic materials or as a chemical sensor. Spectroscopic analysis of the compound is a fundamental step in exploring these potential applications. sigmaaldrich.com

The synthesis of this compound and its derivatives is also a key research focus. Developing efficient synthetic routes, potentially starting from precursors like 2,3-Dicyano-5-nitro-1,4-naphthoquinone or 2,3-Dichloro-5-nitro-1,4-naphthoquinone, is crucial for making the compound more accessible for further studies. nih.govchemicalbook.comnih.gov

Below are the compiled chemical properties and identifiers for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₅N₃O₂ | uni.lu |

| Molecular Weight | 223.19 g/mol | uni.lu |

| Appearance | Blue to Dark Blue Powder/Crystal | |

| Melting Point | 287 °C (decomposes) | |

| pKa (Predicted) | -3.00 ± 0.20 |

Table 2: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 5-amino-1,4-dioxonaphthalene-2,3-dicarbonitrile | uni.lu |

| CAS Number | 68217-29-8 | uni.lu |

| PubChem CID | 613915 | uni.lu |

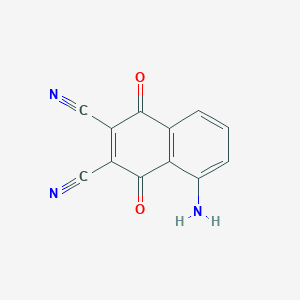

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-amino-1,4-dioxonaphthalene-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5N3O2/c13-4-7-8(5-14)12(17)10-6(11(7)16)2-1-3-9(10)15/h1-3H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBGDHHYNYTXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)C(=C(C2=O)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346671 | |

| Record name | 5-Amino-2,3-dicyano-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68217-29-8 | |

| Record name | 5-Amino-2,3-dicyano-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2,3-dicyano-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Molecular Mechanisms of 5 Amino 2,3 Dicyano 1,4 Naphthoquinone

Anticancer Potential and Cytotoxicity Profiles

The anticancer potential of 1,4-naphthoquinone derivatives is often evaluated through their cytotoxic effects on various cancer cell lines. While specific comprehensive studies on 5-Amino-2,3-dicyano-1,4-naphthoquinone are limited, the broader class of amino-naphthoquinones has been extensively investigated, providing valuable insights into their potential efficacy.

Research on various 2-amino-1,4-naphthoquinone derivatives has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including A549 (non-small cell lung cancer), HepG2 (liver cancer), K562 (chronic myeloid leukemia), and PC-3 (prostate cancer). For instance, a series of novel 2-amino-1,4-naphthoquinone derivatives were synthesized and tested for their inhibitory activities against these four cancer cell lines. One particular compound from this series, designated as 5i, exhibited notable cytotoxicity against the A549 cell line with an IC50 value of 6.15 μM nih.govresearchgate.net. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

The cytotoxic activities of various 1,4-naphthoquinone derivatives against these cell lines are summarized in the interactive data table below. It is important to note that these data are for related compounds and not specifically for this compound, for which specific IC50 values across all these cell lines were not found in a single comprehensive study.

| Compound | A549 IC50 (µM) | HepG2 IC50 (µM) | K562 IC50 (µM) | PC-3 IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Compound 5i (a 2-amino-1,4-naphthoquinone derivative) | 6.15 | Data not available | Data not available | Data not available | nih.govresearchgate.net |

| Compound 11 (a 1,4-naphthoquinone derivative) | 0.15 - 1.55 | 0.15 - 1.55 | Data not available | 0.15 - 1.55 | nih.gov |

| DCDMNQ (2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone) | Data not available | Data not available | Data not available | 1.5 (PC-3), 3 (DU-145) | researchgate.net |

The anticancer effects of naphthoquinone derivatives are attributed to several molecular mechanisms that disrupt cancer cell proliferation and survival. These mechanisms often revolve around the induction of cellular stress and the activation of cell death pathways.

A primary mechanism by which 1,4-naphthoquinones exert their cytotoxic effects is through the induction of oxidative stress. nih.govmdpi.com Their chemical structure allows them to undergo redox cycling, a process that generates reactive oxygen species (ROS). nih.govmdpi.com In this process, the naphthoquinone molecule accepts one or two electrons to form semiquinone and hydroquinone species, which are highly reactive. d-nb.info These reduced forms can then be re-oxidized by molecular oxygen, perpetuating a cycle that continuously produces ROS. d-nb.info This redox cycling can be catalyzed by various cellular enzymes, such as cytochrome P450 reductase, at the expense of NADH or NADPH. mdpi.com

The redox cycling of naphthoquinones leads to a significant increase in intracellular levels of reactive oxygen species (ROS), such as superoxide anions, hydrogen peroxide, and hydroxyl radicals. mdpi.com Elevated ROS levels can overwhelm the antioxidant capacity of cancer cells, leading to oxidative damage to vital cellular components, including lipids, proteins, and DNA. researchgate.net This damage disrupts normal cellular functions and can trigger cell death pathways. For example, studies on other 2-amino-1,4-naphthoquinone derivatives have shown that they can induce ROS accumulation in cancer cells, which is speculated to be a key factor in their proliferation-inhibiting effects. mdpi.com

Naphthoquinones have been shown to interact with and inhibit key enzymes involved in cellular redox balance. For instance, some naphthoquinones can inhibit thioredoxin reductase and glutathione reductase, two crucial enzymes that protect cells from oxidative damage. nih.gov The electrophilic nature of the 1,4-naphthoquinone core allows it to form covalent bonds with nucleophilic groups, such as the thiol groups found in the active sites of these enzymes, leading to their inactivation. mdpi.com This inhibition further exacerbates the state of oxidative stress within the cancer cells.

The cellular damage and stress induced by this compound and related compounds can activate programmed cell death pathways, primarily apoptosis and autophagy.

Apoptosis: The accumulation of ROS and subsequent cellular damage are potent triggers for apoptosis, or programmed cell death. Many 1,4-naphthoquinone derivatives have been demonstrated to induce apoptosis in various cancer cell lines. d-nb.info This process is often mediated through the mitochondrial pathway, involving the regulation of the Bcl-2 family of proteins and the activation of caspases, which are the executioners of apoptosis. nih.gov For example, some novel 1,4-naphthoquinone derivatives have been shown to induce apoptosis in liver cancer cells through ROS-modulated signaling pathways. nih.gov

Autophagy: In addition to apoptosis, some amino-naphthoquinone derivatives have been found to induce autophagy, a cellular process involving the degradation of cellular components. nih.gov Autophagy can have a dual role in cancer, either promoting survival or contributing to cell death. In the context of certain 2-amino-1,4-naphthoquinone derivatives, the induction of autophagy has been linked to their anticancer activity. For instance, the derivative known as compound 5i was found to induce autophagy in A549 cells by regulating the expression of LC3 proteins, which are key markers of this process. nih.gov

Structure-Activity Relationship Studies (SAR) in Anticancer Activity

Detailed structure-activity relationship (SAR) studies focusing specifically on this compound are not extensively documented in the available literature. General SAR studies on the broader class of 1,4-naphthoquinones provide some context for how different functional groups might influence anticancer activity.

Impact of Substituents on Interactions with Kinase Targets (e.g., FLT3)

No published studies were identified that investigate the interaction of this compound with kinase targets, including FMS-like tyrosine kinase 3 (FLT3). While FLT3 is a known therapeutic target in diseases like acute myeloid leukemia, and various small-molecule inhibitors have been developed, there is no evidence to link this compound to this specific kinase nih.govnih.gov. Molecular modeling studies on other amino-naphthoquinone derivatives have suggested potential interactions with different kinases, such as the Epidermal Growth Factor Receptor (EGFR) mdpi.com, but these findings cannot be extrapolated to the specific compound or its potential interaction with FLT3.

Antimicrobial Activity Investigations

Direct antimicrobial testing of this compound is not reported in the available scientific literature. However, the 1,4-naphthoquinone scaffold is present in many compounds known to possess antimicrobial properties.

Efficacy Against Gram-positive and Gram-negative Bacterial Strains

There is no specific data, such as Minimum Inhibitory Concentration (MIC) values, for the activity of this compound against Gram-positive or Gram-negative bacteria. Studies on other amino-naphthoquinone derivatives have shown a range of activities. For example, 5-amino-8-hydroxy-1,4-naphthoquinone demonstrated effective in vitro bacteriostatic activity against Gram-positive bacteria, including various staphylococci, streptococci, and bacilli, with MIC values against S. aureus ranging from 30 to 125 µg/ml nih.govscielo.br. Another study on a series of 2-amino-1,4-naphthoquinone derivatives reported MICs of 31.2 µg/mL against certain Gram-positive and Gram-negative strains scielo.br. Without direct testing, the antibacterial profile of this compound remains unknown.

Other Biological Modulations and Related Studies

While the primary focus of research on this compound and its analogs has been on their anticancer properties, studies have also explored other potential biological and industrial applications. These investigations shed light on the broader chemical reactivity and potential utility of the 1,4-naphthoquinone scaffold.

Hypoglycaemic Potential and Antioxidant Properties

Naphthoquinone derivatives have been investigated for their potential to manage diabetes, a condition often exacerbated by oxidative stress. walisongo.ac.id Research into novel derivatives of 2-phenylamino-1,4-naphthoquinones has revealed promising antioxidant and hypoglycaemic activities. walisongo.ac.idajchem-a.com A study involving chloro, nitro, methyl, and bromo derivatives of 2-phenylamino-1,4-naphthoquinones found that all synthesized compounds exhibited better hypoglycaemic activity than existing options. researchgate.net

Notably, the chloro-derivative demonstrated the most potent hypoglycaemic effect, causing a 43% reduction in the mean blood glucose levels in an animal model. researchgate.net The proposed mechanism for this activity relates to the bioreduction of the naphthoquinone core, which can be influenced by its redox properties. walisongo.ac.id The electron-donating resonance effect of the chloro group is thought to stabilize the imine form, limiting the generation of free radicals during bioreduction. ajchem-a.com

In terms of antioxidant capabilities, the same study highlighted the powerful radical scavenging activity of the nitro and bromo derivatives in a DPPH assay. The nitro derivative also showed significant reduction potential in a FRAP assay. researchgate.net The antioxidant properties of naphthoquinones are significant as they are considered candidates for diabetes therapy due to their ability to mitigate oxidative stress. walisongo.ac.id

| Derivative | Antioxidant Assay | Observed Activity |

|---|---|---|

| Nitro-derivative | DPPH Radical Scavenging | Powerful antioxidant activity |

| Bromo-derivative | DPPH Radical Scavenging | Powerful antioxidant activity |

| Nitro-derivative | FRAP Assay | Significant reduction potential |

Corrosion Inhibition Properties of 1,4-Naphthoquinone Derivatives

The unique electronic properties of 1,4-naphthoquinones also make them candidates for industrial applications such as corrosion inhibition. Organic molecules, particularly those containing heteroatoms like nitrogen, oxygen, and sulfur, along with π-electrons, are known to be effective corrosion inhibitors. These features facilitate the adsorption of the molecules onto metal surfaces, forming a protective layer that shields the metal from corrosive environments.

Theoretical and experimental studies have demonstrated the potential of 1,4-naphthoquinone derivatives in this regard. Density functional theory (DFT) calculations on amino acid derivatives of 1,4-naphthoquinone have shown that these compounds possess sites capable of donating and receiving electrons, a key mechanism for corrosion inhibition. The presence of electron-donating groups on the derivatives enhances their inhibition features.

Several 1,4-naphthoquinone derivatives have been specifically investigated for their ability to protect various metals:

2-hydroxy-1,4-naphthoquinone (Lawsone) , found in henna leaf extract, has been widely explored as a natural or green corrosion inhibitor for mild steel in acidic and simulated seawater environments, as well as for copper.

1,4-naphthoquinone itself has been studied as a corrosion inhibitor for aluminum in sodium chloride solutions, where it was found to shift corrosion potentials to more noble values and decrease anodic currents.

Amino acid derivatives of 1,4-naphthoquinone have been theoretically shown to be effective inhibitors, with their performance linked to low energy band gaps and high molecular softness.

The mechanism of inhibition is generally attributed to the adsorption of the naphthoquinone derivatives on the metal surface, which can block active corrosion sites. The effectiveness of these compounds underscores the versatility of the 1,4-naphthoquinone scaffold, extending its utility beyond biological applications.

| Derivative | Metal Protected | Corrosive Medium | Key Finding |

|---|---|---|---|

| 2-hydroxy-1,4-naphthoquinone (Lawsone) | Mild Steel, Copper | Acidic solutions, Synthetic seawater | Effective green corrosion inhibitor due to strong adsorption. |

| 1,4-Naphthoquinone | Aluminum | Sodium Chloride (NaCl) solution | Adsorption on the surface protects from pitting corrosion. |

| Amino acid derivatives of 1,4-naphthoquinone | (Theoretical study) | (Theoretical study) | Identified as potential inhibitors based on electronic properties. |

Computational and Theoretical Investigations of 5 Amino 2,3 Dicyano 1,4 Naphthoquinone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for calculating the electronic structure of molecules. These calculations are instrumental in predicting a molecule's properties and reactivity. While specific DFT studies exclusively focused on 5-Amino-2,3-dicyano-1,4-naphthoquinone are not extensively detailed in the available literature, the principles can be understood from studies on related naphthoquinone derivatives. mdpi.comosti.govmdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 1,4-naphthoquinone derivatives, the presence of substituents significantly modulates the energies of these orbitals. The amino group (-NH₂) at the 5-position is an electron-donating group, which is expected to raise the energy of the HOMO. Conversely, the two cyano groups (-CN) at the 2- and 3-positions are strong electron-withdrawing groups, which are expected to lower the energy of the LUMO. This combined electronic effect would likely result in a relatively small HOMO-LUMO gap for this compound, suggesting it is a chemically reactive molecule. DFT calculations on similar structures, such as 2,3-diamino-1,4-naphthoquinone, have been used to interpret their electronic spectra and assign electronic transitions. osti.gov

Table 1: Conceptual DFT-Derived Electronic Properties (Note: These are conceptual values for illustrative purposes, as specific experimental or calculated values for this compound are not available in the cited literature.)

| Property | Description | Expected Influence of Substituents |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | Increased by the electron-donating amino group. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | Decreased by the electron-withdrawing dicyano groups. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | Expected to be relatively small, suggesting high reactivity. |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include:

Hardness (η): A measure of resistance to change in electron distribution. It is proportional to the HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Fukui Functions: These are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. Quantum chemical calculations of the Fukui function on related 2-amino-3-chloro-1,4-naphthoquinone derivatives have been used to determine the electrophilicity of specific atoms within the molecule.

For this compound, the low expected energy gap would translate to low hardness and high softness, reinforcing the prediction of high reactivity. The strong electron-withdrawing nature of the dicyano-substituted quinone ring would suggest a high electronegativity, making it a good electron acceptor.

Molecular Docking and Binding Pattern Analysis (e.g., with EGFR Tyrosine Kinase)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how ligands bind to protein targets. The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a well-known target for anticancer drugs, and various naphthoquinone derivatives have been investigated as potential inhibitors. nih.gov

While specific docking studies for this compound with EGFR are not explicitly available, research on similar anilino-1,4-naphthoquinones provides significant insights into the likely binding patterns. nih.gov These studies show that the naphthoquinone core typically accommodates within the ATP-binding pocket of EGFR. Key interactions often involve hydrogen bonds with crucial residues in the hinge region, such as Met769. mdpi.com Hydrophobic interactions with residues like Leu694, Val702, and Leu820 also play a major role in stabilizing the ligand-protein complex. nih.gov

For this compound, it can be hypothesized that the naphthoquinone ring would form hydrophobic and π-stacking interactions within the ATP pocket. The amino group at the 5-position and the nitrogen atoms of the cyano groups could act as hydrogen bond donors and acceptors, respectively, potentially forming critical interactions with the protein's active site residues, thereby inhibiting its kinase activity.

In Silico Prediction of Biological Activity

In silico methods are invaluable for predicting the pharmacological and pharmacokinetic properties of a compound before its synthesis, saving time and resources in drug development.

The Prediction of Activity Spectra for Substances (PASS) program is an online tool that predicts a wide range of biological activities based on a molecule's structure. way2drug.com The program compares the input structure to a large database of known bioactive compounds and provides a list of potential activities with corresponding probabilities of being active (Pa) or inactive (Pi). nih.gov While a specific PASS prediction for this compound has not been published, such an analysis would likely predict activities common to the naphthoquinone class, such as anticancer, antimicrobial, and anti-inflammatory properties, based on its structural similarity to known active agents.

Lipinski's Rule of Five is a rule of thumb used to evaluate the druglikeness of a chemical compound and its potential for oral bioavailability. wikipedia.orgdrugbank.com The rule states that an orally active drug generally has no more than one violation of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 daltons.

A calculated octanol-water partition coefficient (log P) that does not exceed 5.

Based on the computed properties from public databases, the compliance of this compound can be assessed. nih.gov

Table 2: Lipinski's Rule of Five Analysis for this compound

| Parameter | Value (for C₁₂H₅N₃O₂) nih.gov | Lipinski's Rule (<) | Compliance |

| Molecular Weight | 223.19 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors | 1 (from -NH₂) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 (2 from C=O, 2 from C≡N, 1 from -NH₂) | ≤ 10 | Yes |

| Calculated Log P | 1.2 | ≤ 5 | Yes |

| Violations | 0 | - | - |

As shown in the table, this compound does not violate any of Lipinski's rules, suggesting it has favorable physicochemical properties for development as an orally administered drug.

Correlation between Electronic Properties and Observed Biological Activity

The biological activity of 1,4-naphthoquinones is often linked to their redox properties. mdpi.com Their ability to accept one or two electrons to form semiquinone and hydroquinone species allows them to participate in redox cycling. researchgate.net This process can generate reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components like DNA and proteins, ultimately causing cell death. nih.govmdpi.com This pro-oxidant capacity is a key mechanism behind the anticancer activity of many quinone compounds.

The redox potential of a naphthoquinone, which measures its tendency to be reduced, is a critical determinant of its biological activity. This potential is heavily influenced by the electronic nature of its substituents.

Electron-donating groups (like the -NH₂ group) generally decrease the redox potential, making the compound easier to reduce and potentially enhancing its redox cycling capability.

Electron-withdrawing groups (like the -CN groups) increase the redox potential.

Studies on various naphthoquinone derivatives have established a definite correlation between their standard redox potentials and their cytotoxic effects. nih.gov For this compound, the interplay between the donating amino group and the withdrawing dicyano groups would create a unique redox potential. Computational studies can predict this potential, providing a theoretical basis to estimate its pro-oxidant capacity and potential cytotoxicity before extensive biological testing.

Computational Design of Quinones for Targeted Applications

Computational modeling is not only for analysis but also for the rational design of new molecules for specific technological applications.

Quinones are promising candidates for electrochemical carbon dioxide (CO₂) capture systems. acs.org In their oxidized state, they have no affinity for CO₂, but upon electrochemical reduction, they can bind CO₂. researchgate.net A major challenge is an unfavorable tradeoff between the reduction potential (E₁/₂) and the CO₂ binding constant (KCO₂). escholarship.org Computational chemistry, particularly DFT, is used to address this by screening vast libraries of virtual quinone derivatives. acs.org These large-scale computational screens aim to identify structures with optimal electronic properties—a reduction potential that is not too negative (for energy efficiency and stability) and a high binding affinity for CO₂. acs.orgacs.org By systematically modifying substituents on the quinone core, researchers can computationally tune these properties to design the ideal "Goldilocks" quinone for efficient and stable CO₂ capture. researchgate.net

Organic compounds, including quinone derivatives, can act as effective corrosion inhibitors for metals by adsorbing onto the metal surface and forming a protective layer. walisongo.ac.id Computational studies are used to understand this process and design better inhibitors. Quantum chemical calculations can correlate molecular properties with inhibition efficiency. researchgate.net For instance:

High EHOMO: Indicates a higher tendency to donate electrons to the vacant d-orbitals of the metal, facilitating strong adsorption.

Low ELUMO: Indicates a capacity to accept electrons from the metal surface.

Low Energy Gap (ΔE): Suggests higher reactivity and a greater tendency to adsorb on the metal surface.

By calculating these parameters for various quinone derivatives, researchers can predict their potential as corrosion inhibitors. researchgate.netnih.gov The electronic profile of this compound, with its electron-donating and withdrawing groups, suggests it could have interesting adsorption properties on metal surfaces, making it a candidate for further investigation in this area.

Future Perspectives and Emerging Research Directions

Exploration of Novel Derivatization Pathways and Scaffold Modification

The 1,4-naphthoquinone core is considered a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for developing new compounds with diverse pharmacological activities. nih.gov For 5-Amino-2,3-dicyano-1,4-naphthoquinone, future synthetic efforts will likely focus on systematic modifications at several key positions to generate extensive chemical libraries.

One promising avenue is the modification of the C2 and C3 positions, a common strategy for other naphthoquinones to enhance biological activity. mdpi.com Research could explore nucleophilic substitution reactions to create hybrid molecules, a proven strategy for generating novel drug candidates. mdpi.com For instance, conjugating the this compound scaffold with other pharmacologically active moieties such as chalcones, thymidine derivatives, or indole scaffolds could yield hybrids with enhanced potency or novel mechanisms of action. mdpi.comnih.govresearchgate.net

Furthermore, derivatization of the amino group at the C5 position could modulate the compound's solubility, lipophilicity, and ability to form hydrogen bonds, which are critical for target interaction. The development of new synthetic routes, potentially using reagents like 2,3-dichloro-1,4-naphthoquinone as a precursor, could enable the creation of a wide array of novel analogues. brieflands.com

| Modification Site | Potential Reagents/Reaction Type | Example Functional Groups | Potential Therapeutic Goal |

|---|---|---|---|

| C5-Amino Group | Acylation, Alkylation, Sulfonylation | Amides, Substituted Amines, Sulfonamides | Modulate solubility and target binding |

| C2/C3-Dicyano Groups | Hydrolysis, Cyclization Reactions | Carboxylic acids, Fused heterocyclic rings | Create novel heterocyclic scaffolds |

| Entire Scaffold | Molecular Hybridization | Linkage to other pharmacophores (e.g., chalcones, nucleosides) | Develop multi-target agents, improve efficacy |

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

Naphthoquinones are known to exert their biological effects, particularly anticancer activities, through multiple mechanisms. nih.gov These include the generation of reactive oxygen species (ROS), inhibition of critical enzymes like DNA topoisomerases, and modulation of signaling pathways involving proteins such as p53. d-nb.infonih.gov A crucial future direction is to pinpoint the specific molecular targets and mechanisms of action for this compound.

Advanced proteomic and genomic approaches can be employed to identify the precise proteins and cellular pathways that interact with the compound. For example, investigating its effect on cell cycle regulation and its ability to induce apoptosis (programmed cell death) or autophagy will be critical. nih.govmdpi.com Studies on related amino-naphthoquinone derivatives have shown that they can induce cell death through autophagy by activating specific signaling pathways. mdpi.com Future research should clarify whether this compound acts similarly or possesses a unique mechanism attributable to its dicyano substitutions. Elucidating these molecular interactions is essential for understanding its therapeutic potential and for the rational design of more effective derivatives.

Integration of High-Throughput Screening with Computational Approaches

The discovery of lead compounds has been revolutionized by high-throughput screening (HTS), which allows for the rapid testing of vast libraries of chemicals against biological targets. ewadirect.com Future research on this compound will benefit immensely from the integration of HTS with powerful computational methods. nih.gov

HTS assays can be developed to screen libraries of derivatives for activity against various cancer cell lines or specific enzymes like kinases. pharmaron.com This experimental screening can be synergistically combined with computational approaches such as virtual screening and quantitative structure-activity relationship (QSAR) modeling. nih.govresearchgate.net QSAR models, which correlate chemical structure with biological activity, can help identify the key molecular features required for a compound's potency. nih.gov This integrated strategy allows for the pre-selection of the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process and reducing costs.

Development of Structure-Based Drug Design Strategies

Once a biological target for this compound has been identified, structure-based drug design (SBDD) will become a central strategy for optimization. This approach relies on understanding the three-dimensional structure of the target protein and how the compound binds to it. researchgate.net

Computational tools like molecular docking and molecular dynamics simulations are pivotal for SBDD. nih.gov These methods can predict the binding pose of this compound within the active site of a target protein, revealing key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov For instance, molecular docking has been successfully used to study the binding of naphthoquinone derivatives to the ATPase domain of human topoisomerase II and fibroblast growth factor receptor 1 (FGFR1). nih.govnih.gov By applying these in silico techniques, researchers can rationally design modifications to the parent compound to enhance its binding affinity and selectivity, leading to the development of more potent and less toxic therapeutic agents.

Sustainable Synthesis and Green Chemistry Approaches for Production

As the therapeutic potential of this compound is explored, the development of environmentally friendly and efficient production methods will be paramount. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical synthesis. researchgate.net

Future research should focus on developing sustainable synthetic routes for this compound and its derivatives. This could involve the use of eco-friendly solvents like water, the application of catalysts that can be easily recovered and reused, or the use of biocatalysts such as enzymes (e.g., laccases) under mild reaction conditions. researchgate.netresearchgate.net Solvent-free reaction conditions, potentially facilitated by catalysts like indium(III) triflate, represent another promising green approach that has been applied to the synthesis of other complex naphthoquinones. researchgate.net Adopting these green chemistry principles will not only reduce the environmental impact of production but also often leads to more efficient and cost-effective manufacturing processes.

Multi-Targeting Approaches in Therapeutic Development

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.govnih.gov Consequently, drugs that act on a single target may have limited efficacy or be susceptible to drug resistance. An emerging paradigm in drug discovery is the design of multi-target-directed ligands (MTDLs)—single molecules engineered to interact with multiple biological targets simultaneously. acs.org

The naphthoquinone scaffold is well-suited for the development of MTDLs. acs.org For example, naphthoquinone derivatives have been designed to concurrently inhibit acetylcholinesterase, monoamine oxidase B, and the aggregation of amyloid-β and tau proteins, all of which are implicated in Alzheimer's disease. nih.govacs.org A significant future direction for this compound is to explore its potential as a scaffold for MTDLs. By strategically modifying its structure, it may be possible to create novel compounds that can, for instance, inhibit multiple protein kinases involved in cancer progression or simultaneously target mechanisms of cell proliferation and survival. This approach holds the promise of developing more effective therapies for complex, multifactorial diseases.

Q & A

What are the preferred synthetic methodologies for preparing 5-amino-2,3-dicyano-1,4-naphthoquinone derivatives, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves nucleophilic substitution reactions using 2,3-dichloro-1,4-naphthoquinone as a precursor. For example, reacting with amines (e.g., trifluoromethyl-substituted aryl amines) under sodium hydride (NaH) catalysis yields 2-arylamino-3-chloro derivatives with average yields of 45–89% . Solvent choice (e.g., DMF or THF) and temperature control (60–100°C) are critical to avoid side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%). Monitoring via TLC and spectroscopic validation (IR, -/-NMR) is essential .

How can researchers systematically evaluate the impact of substituent groups (e.g., amino, cyano) on the redox potential and biological activity of this compound?

Answer:

Electrochemical methods like cyclic voltammetry (CV) quantify redox potentials, which correlate with pro-oxidant activity in cancer cells. Substituents such as electron-withdrawing cyano groups lower reduction potentials, enhancing ROS generation . Biological assays (e.g., MTT against leukemia cell lines like HL-60) paired with computational DFT calculations reveal structure-activity relationships (SAR). For example, amino groups at position 5 improve hydrogen bonding with kinase targets (e.g., FLT3), while cyano groups at positions 2/3 increase electrophilicity .

How should researchers resolve contradictions in cytotoxicity data across studies involving this compound derivatives?

Answer:

Discrepancies often arise from cell line specificity, assay protocols, or compound stability. For reproducibility:

- Standardize cell culture conditions (e.g., O levels affecting redox activity).

- Validate compound stability via HPLC post-assay.

- Use orthogonal assays (e.g., apoptosis markers like Annexin V) to confirm cytotoxicity .

For example, derivatives with 2-chloro substituents show variability in IC values (1–20 µM) due to differences in cellular glutathione levels .

What experimental strategies optimize the anticancer activity of this compound derivatives through structural modifications?

Answer:

Key strategies include:

- Substituent engineering : Introducing methoxy or alkyl groups at position 3 enhances lipophilicity (logP > 3), improving membrane permeability .

- Hybridization : Coupling with triazole moieties via click chemistry increases selectivity for cancer cell NAD(P)H:quinone oxidoreductase 1 (NQO1) .

- Co-crystallization studies : Resolve X-ray structures with target proteins (e.g., BCL-2) to guide rational design .

How can molecular docking and dynamics simulations predict the mechanism of action of this compound derivatives?

Answer:

Docking (AutoDock Vina) identifies binding poses in ATP pockets (e.g., EGFR kinase), while molecular dynamics (GROMACS) assess stability over 100 ns simulations. Key interactions include:

- Hydrogen bonds between the amino group and Thr766.

- π-π stacking between the naphthoquinone core and Phe699 .

Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (K < 1 µM) .

What methodological approaches differentiate the antibacterial and anticancer activities of this compound derivatives?

Answer:

- Antibacterial : Test against Gram-positive pathogens (e.g., MRSA) via broth microdilution (MIC ≤ 4 µg/mL). Hydrophobic substituents (e.g., dodecyl) disrupt bacterial membranes .

- Anticancer : Focus on ROS-mediated apoptosis in solid tumors (e.g., HepG2). Use fluorescence probes (DCFH-DA) to quantify intracellular ROS .

SAR divergence: Amino groups enhance anticancer activity but reduce antibacterial efficacy due to reduced membrane penetration .

How do researchers address solubility challenges in in vivo studies of this compound derivatives?

Answer:

- Structural modifications : Add polar groups (e.g., carboxylates) to improve aqueous solubility (>1 mg/mL) .

- Formulation : Use PEGylated liposomes or cyclodextrin inclusion complexes to enhance bioavailability.

- Pharmacokinetic profiling : Monitor plasma half-life (t > 6 hrs) and tissue distribution via LC-MS/MS .

What advanced analytical techniques characterize the electrochemical behavior of this compound?

Answer:

- Cyclic voltammetry : Determine redox potentials in non-aqueous solvents (e.g., DMF/TBAP). A typical E range is -0.3 to -0.6 V vs. Ag/AgCl .

- Spectroelectrochemistry : Correlate UV-Vis spectral changes (λ 450 nm for reduced semiquinone) with electron transfer steps .

- EPR spectroscopy : Detect stable semiquinone radicals (g ≈ 2.004) to confirm radical-mediated cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.